1-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine
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Overview
Description
This compound is an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one . It is a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate . The reaction mixture is stirred at 120 to 130°C for 5 hours . After cooling to room temperature, water is added, and the layers are separated .Molecular Structure Analysis
The molecular formula of this compound is C20H18N2S2 . The InChI code is 1S/C20H18N2S2.2ClH/c1-3-14 (15-7-12-23-18 (15)5-1)20-13-16-17 (4-2-6-19 (16)24-20)22-10-8-21-9-11-22;;/h1-7,12-13,21H,8-11H2;2*1H .Chemical Reactions Analysis
The reaction involves the use of 4-Chlorobenzo[b]thiophene, piperazine, palladium acetate (II), tri-tert-butylphosphonium tetraphenylborate, sodium tert-butoxide, and xylene .Physical and Chemical Properties Analysis
The compound has a molecular weight of 423.43 . It is a powder at room temperature . The IUPAC name is 1-([2,4’-bibenzo[b]thiophen]-4-yl)piperazine dihydrochloride .Scientific Research Applications
Chemical Synthesis and Reactivity : One study explored the reactivity of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives, which is a category this compound belongs to (Vasileva et al., 2018).
Potential Therapeutic Applications : A study on (4-piperidinyl)-piperazine derivatives, which includes compounds similar to the one , found that these compounds can act as non-selective inhibitors of acetyl-CoA carboxylase 1/2, which has implications in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Antidepressant Drug Development : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, closely related to the compound , have been synthesized to create new dual antidepressant drugs with both 5-HT(1A) receptor affinity and serotonin reuptake inhibition properties (Silanes et al., 2004).
Antidiabetic Properties : Piperazine derivatives have been identified as potential antidiabetic compounds, with specific derivatives demonstrating potent antidiabetic effects in rat models of diabetes (Le Bihan et al., 1999).
Antipsychotic Agent Development : Heterocyclic analogues of piperazine derivatives, similar to the compound , have been evaluated as potential antipsychotic agents, showing significant in vivo activities (Norman et al., 1996).
Antidepressant and Antianxiety Activities : A novel series of piperazine derivatives demonstrated significant antidepressant and antianxiety activities in behavioral tests on mice (Kumar et al., 2017).
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The compound is currently being used as an intermediate in the synthesis of Brexpiprazole . Brexpiprazole is a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders . Therefore, the future directions of this compound could be in the development of new drugs for the treatment of mental disorders.
Mechanism of Action
Target of Action
It is noted that this compound is an impurity of brexpiprazole , a drug used in the treatment and prevention of mental disorders, including CNS disorders . Therefore, it’s plausible that this compound may interact with similar targets as Brexpiprazole, such as serotonin, dopamine, and adrenergic receptors.
Mode of Action
The exact mode of action of this compound is not specified in the search results. Given its structural similarity to Brexpiprazole, it might interact with its targets in a similar manner. Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors .
Properties
CAS No. |
1420987-85-4 |
---|---|
Molecular Formula |
C20H20N2S2 |
Molecular Weight |
352.5 |
Purity |
95 |
Origin of Product |
United States |
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